molecular formula C3H5Br2N3 B1520585 4-Bromo-1h-pyrazol-3-amine hydrobromide CAS No. 16461-99-7

4-Bromo-1h-pyrazol-3-amine hydrobromide

Cat. No.: B1520585
CAS No.: 16461-99-7
M. Wt: 242.9 g/mol
InChI Key: XUZSMHRCPZGCOX-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazol-3-amine hydrobromide is a chemical compound with the molecular formula C3H5Br2N3 and a molecular weight of 242.90 g/mol. It is a brominated derivative of pyrazol-3-amine and is commonly used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the bromination of 1H-pyrazol-3-amine. The reaction typically involves the use of bromine (Br2) in an appropriate solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1H-pyrazol-3-amine hydrobromide may involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrazol-3-amine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-bromo-1H-pyrazol-3-one.

  • Reduction: Reduction reactions can lead to the formation of 4-bromo-1H-pyrazol-3-amine.

  • Substitution: Substitution reactions can occur at the bromine position, leading to the formation of different brominated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 4-bromo-1H-pyrazol-3-one

  • Reduction: 4-bromo-1H-pyrazol-3-amine

  • Substitution: Various brominated derivatives

Scientific Research Applications

4-Bromo-1H-pyrazol-3-amine hydrobromide is widely used in scientific research due to its unique chemical properties. It is utilized in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibition and biological activity.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-Bromo-1H-pyrazol-3-amine hydrobromide is similar to other brominated pyrazoles, such as 4-bromo-1H-pyrazol-5-amine hydrobromide and 4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. its unique structural features and reactivity make it distinct in terms of its applications and chemical behavior.

Comparison with Similar Compounds

  • 4-bromo-1H-pyrazol-5-amine hydrobromide

  • 4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide

Properties

IUPAC Name

4-bromo-1H-pyrazol-5-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3.BrH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZSMHRCPZGCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-99-7
Record name 1H-Pyrazol-3-amine, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16461-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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